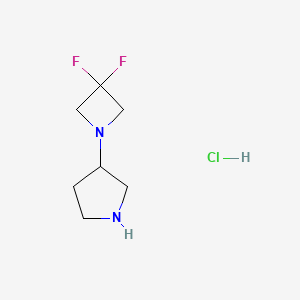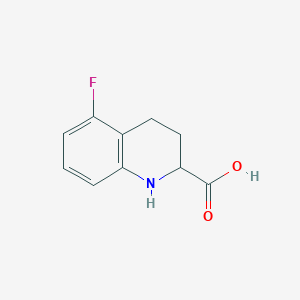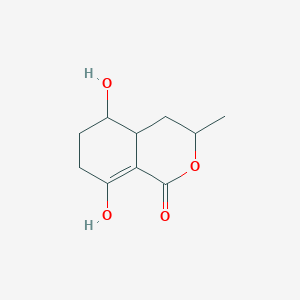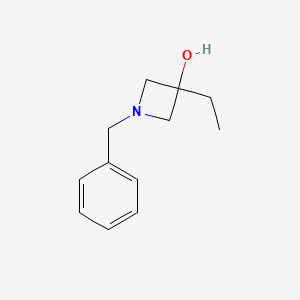
(R)-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a chiral amine derivative of tetrahydronaphthalene. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both fluorine and methoxy groups on the naphthalene ring enhances its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalene.
Chiral Amine Introduction: The introduction of the chiral amine group can be achieved through reductive amination. This involves the reaction of the ketone precursor with an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.
Industrial Production Methods
Industrial production of ®-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine may involve large-scale reductive amination processes. These processes are optimized for high yield and enantiomeric purity, often using continuous flow reactors and advanced purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding imines or oximes.
Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.
Substitution: The fluorine and methoxy groups on the naphthalene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium fluoride can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted naphthalene derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, ®-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders. Its structural similarity to neurotransmitters allows it to interact with various biological receptors.
Industry
In the chemical industry, this compound can be used in the synthesis of agrochemicals and other specialty chemicals. Its unique reactivity profile makes it a versatile intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of ®-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets such as neurotransmitter receptors. The fluorine and methoxy groups enhance its binding affinity and selectivity towards these targets. The compound may modulate receptor activity, leading to changes in neurotransmitter release and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol: Similar structure but with a hydroxyl group instead of an amine.
(S)-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine: The enantiomer of the compound .
6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalene: Lacks the amine group.
Uniqueness
®-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to its specific chiral configuration and the presence of both fluorine and methoxy groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C11H14FNO |
|---|---|
Poids moléculaire |
195.23 g/mol |
Nom IUPAC |
(2R)-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C11H14FNO/c1-14-11-6-8-4-9(13)3-2-7(8)5-10(11)12/h5-6,9H,2-4,13H2,1H3/t9-/m1/s1 |
Clé InChI |
IBKFUXWWLSUFNY-SECBINFHSA-N |
SMILES isomérique |
COC1=C(C=C2CC[C@H](CC2=C1)N)F |
SMILES canonique |
COC1=C(C=C2CCC(CC2=C1)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


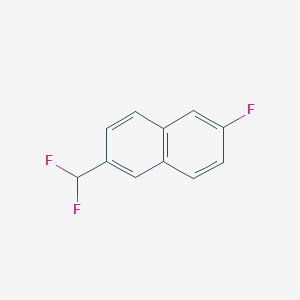
![Pyrido[1,2-a]benzimidazole-7,8-diol](/img/structure/B11902306.png)

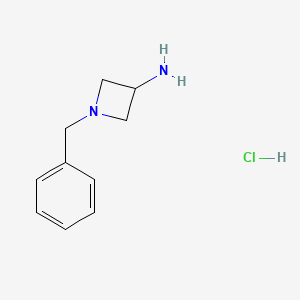

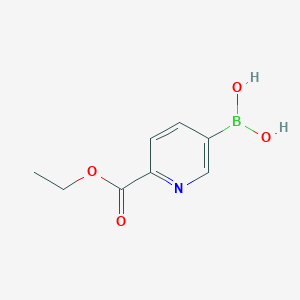
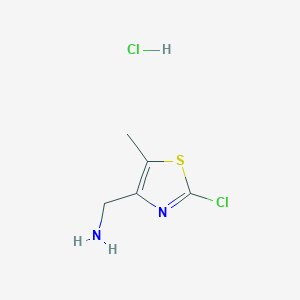
![2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one](/img/structure/B11902360.png)
![2-Ethyl-1H-naphtho[1,2-d]imidazole](/img/structure/B11902366.png)

